Cas no 799264-84-9 (2-(3-Acetyl-1H-indol-1-yl)acetamide)

2-(3-Acetyl-1H-indol-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-Acetyl-1H-indol-1-yl)acetamide
- 2-(3-acetyl-1H-indol-1-yl)acetamide(SALTDATA: FREE)
- 2-(3-acetylindol-1-yl)acetamide
- CHEMBRDG-BB 7739395
- DTXSID40359201
- SR-01000322638
- 799264-84-9
- BAS 07211360
- BS-36152
- CS-0331036
- AKOS000465486
- SR-01000322638-1
- MFCD05128821
- STL431390
-
- MDL: MFCD05128821
- インチ: InChI=1S/C12H12N2O2/c1-8(15)10-6-14(7-12(13)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H2,13,16)
- InChIKey: RPJVBEMJTHHQFC-UHFFFAOYSA-N
- ほほえんだ: CC(C1=CN(C2=CC=CC=C12)CC(N)=O)=O
計算された属性
- せいみつぶんしりょう: 216.09000
- どういたいしつりょう: 216.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 472.7±25.0 °C at 760 mmHg
- フラッシュポイント: 239.7±23.2 °C
- PSA: 65.09000
- LogP: 2.02950
- じょうきあつ: 0.0±1.2 mmHg at 25°C
2-(3-Acetyl-1H-indol-1-yl)acetamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Acetyl-1H-indol-1-yl)acetamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(3-Acetyl-1H-indol-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB221565-5g |
2-(3-Acetyl-1H-indol-1-yl)acetamide, 95%; . |
799264-84-9 | 95% | 5g |
€381.90 | 2024-04-16 | |
abcr | AB221565-5 g |
2-(3-Acetyl-1H-indol-1-yl)acetamide; 95% |
799264-84-9 | 5g |
€343.40 | 2022-09-01 | ||
TRC | A165910-50mg |
2-(3-acetyl-1H-indol-1-yl)acetamide |
799264-84-9 | 50mg |
$ 50.00 | 2022-06-08 | ||
A2B Chem LLC | AC38935-1g |
2-(3-Acetyl-1h-indol-1-yl)acetamide |
799264-84-9 | 95% | 1g |
$120.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401706-5g |
2-(3-Acetyl-1H-indol-1-yl)acetamide |
799264-84-9 | 95+% | 5g |
¥3693.00 | 2024-07-28 | |
abcr | AB221565-1g |
2-(3-Acetyl-1H-indol-1-yl)acetamide, 95%; . |
799264-84-9 | 95% | 1g |
€137.20 | 2024-04-16 | |
eNovation Chemicals LLC | Y1244242-5g |
2-(3-ACETYL-1H-INDOL-1-YL)ACETAMIDE |
799264-84-9 | 95% | 5g |
$355 | 2023-09-04 | |
TRC | A165910-100mg |
2-(3-acetyl-1H-indol-1-yl)acetamide |
799264-84-9 | 100mg |
$ 65.00 | 2022-06-08 | ||
A2B Chem LLC | AC38935-5g |
2-(3-Acetyl-1h-indol-1-yl)acetamide |
799264-84-9 | 95% | 5g |
$445.00 | 2024-04-19 | |
1PlusChem | 1P0054ZB-1g |
2-(3-ACETYL-1H-INDOL-1-YL)ACETAMIDE |
799264-84-9 | 95% | 1g |
$128.00 | 2025-02-21 |
2-(3-Acetyl-1H-indol-1-yl)acetamide 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2-(3-Acetyl-1H-indol-1-yl)acetamideに関する追加情報
Compound CAS No. 799264-84-9: 2-(3-Acetyl-1H-indol-1-yl)acetamide
2-(3-Acetyl-1H-indol-1-yl)acetamide, identified by the CAS registry number 799264-84-9, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indole ring substituted with an acetyl group at the 3-position and an acetamide group at the 1-position, making it a unique molecule with promising pharmacological properties.
The indole moiety in 2-(3-Acetyl-1H-indol-1-yl)acetamide is a key structural feature that contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
In terms of synthesis, 2-(3-Acetyl-1H-indol-1-yl)acetamide can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic processes. The choice of synthetic route depends on the availability of starting materials and the desired yield and purity of the final product. Researchers have explored green chemistry approaches to synthesize this compound, emphasizing sustainability and reducing environmental impact.
The pharmacological properties of CAS No. 799264-84-9 have been investigated in several recent studies. For instance, experiments have demonstrated its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Additionally, this compound has shown promise in modulating neuroprotective pathways, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Acetyl-1H-indol-1-yl)acetamide, with its unique structure and diverse biological activities, represents a valuable compound for further research and development in the pharmaceutical industry. Its potential applications span across various therapeutic areas, underscoring its importance as a lead compound for drug discovery.
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